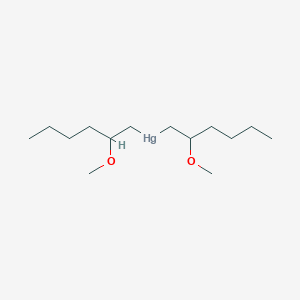

Bis(2-methoxyhexyl)mercury

Beschreibung

Bis(2-methoxyhexyl)mercury (CAS: 67247-76-1) is an organomercury compound with the molecular formula $ \text{C}{14}\text{H}{28}\text{HgO}2 $. Its structure consists of a central mercury atom bonded to two 2-methoxyhexyl groups ($-\text{CH}2\text{OCH}_3$-hexyl chains). This compound falls under the category of alkylmercury derivatives, which are characterized by covalent Hg–C bonds. Organomercury compounds like Bis(2-methoxyhexyl)mercury are primarily utilized in specialized laboratory settings, though specific industrial applications remain undocumented in publicly available sources .

The presence of methoxy (–OCH$_3$) groups in the hexyl chains may influence its solubility in polar solvents and reactivity. However, detailed physicochemical data (e.g., melting point, boiling point) are scarce, highlighting gaps in standardized characterization .

Eigenschaften

CAS-Nummer |

67247-76-1 |

|---|---|

Molekularformel |

C14H30HgO2 |

Molekulargewicht |

430.98 g/mol |

IUPAC-Name |

bis(2-methoxyhexyl)mercury |

InChI |

InChI=1S/2C7H15O.Hg/c2*1-4-5-6-7(2)8-3;/h2*7H,2,4-6H2,1,3H3; |

InChI-Schlüssel |

SQPGBFHZEPUASW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C[Hg]CC(CCCC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methoxyhexyl)mercury typically involves the reaction of mercury(II) salts with 2-methoxyhexyl reagents. One common method is the reaction of mercury(II) chloride with 2-methoxyhexyl magnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of bis(2-methoxyhexyl)mercury may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-methoxyhexyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding 2-methoxyhexyl derivatives.

Reduction: Reduction reactions can convert bis(2-methoxyhexyl)mercury to elemental mercury and 2-methoxyhexyl compounds.

Substitution: The 2-methoxyhexyl groups can be substituted with other ligands, such as halides or thiolates, under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and thiolates. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury(II) oxide and 2-methoxyhexanol, while substitution reactions can produce various organomercury compounds with different ligands .

Wissenschaftliche Forschungsanwendungen

Bis(2-methoxyhexyl)mercury has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components and its toxicity.

Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of mercury-based drugs and diagnostic agents.

Industry: Bis(2-methoxyhexyl)mercury is used in various industrial processes, including catalysis and material science

Wirkmechanismus

The mechanism of action of bis(2-methoxyhexyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is mediated by the high affinity of mercury for sulfur atoms in thiol groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Mercury Compounds

Structural Analogues

Key structural analogues include:

Key Observations:

- Lipophilicity : Bis(2-methoxyhexyl)mercury’s long alkyl chains likely enhance lipid solubility compared to cyclic or aromatic analogues (e.g., Bis(2-methoxycyclopentyl)mercury or Bis(furan-2-yl)mercury) .

- Stability : Cyclic substituents (e.g., cyclopentyl) may reduce susceptibility to hydrolysis compared to linear chains .

- Reactivity : Acetylenic substituents (e.g., in Bis(dodec-1-yn-1-yl)mercury) introduce sites for addition reactions, unlike the ether-linked methoxy groups in Bis(2-methoxyhexyl)mercury .

Toxicity and Environmental Impact

- Alkylmercury compounds are generally neurotoxic due to their ability to cross biological membranes. Bis(2-methoxyhexyl)mercury’s lipophilicity may exacerbate bioaccumulation risks, similar to methylmercury .

- Arylmercury compounds (e.g., Bis(furan-2-yl)mercury) exhibit lower volatility but comparable toxicity due to mercury’s persistence in ecosystems .

Challenges in Comparative Analysis

- Nomenclature Variability: Multiple names for the same compound (e.g., "aminomercuric chloride" vs. "ammoniated mercury") complicate cross-referencing .

- Data Gaps: Limited physicochemical and toxicological data for Bis(2-methoxyhexyl)mercury hinder comprehensive comparisons with analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.